1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester
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Overview
Description
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique fused ring structure, which combines elements of both pyrimidine and quinoline. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under basic catalytic conditions . The reaction conditions often involve the use of ethanol as a solvent and acetic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production.
Chemical Reactions Analysis
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and pharmacology.
Medicine: Research has explored its potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular pathways. For example, it may act as an antagonist at the glycine site of the NMDA receptor, which is involved in neurotransmission . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester can be compared with other similar compounds such as:
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester.
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit similar biological activities.
4-Hydroxy-2-quinolones: These compounds also contain a quinoline moiety and are known for their biological activities.
The uniqueness of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester lies in its specific fused ring structure and the potential for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
64399-33-3 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
methyl 1-oxo-5,6-dihydropyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)10-8-15-12-7-6-9-4-2-3-5-11(9)16(12)13(10)17/h2-5,8H,6-7H2,1H3 |
InChI Key |
DSYTVTCQTXYCFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2CCC3=CC=CC=C3N2C1=O |
Origin of Product |
United States |
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